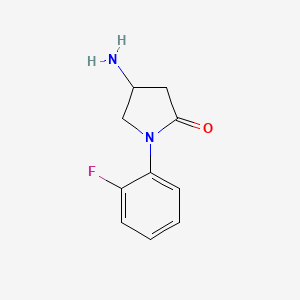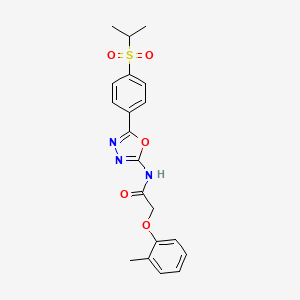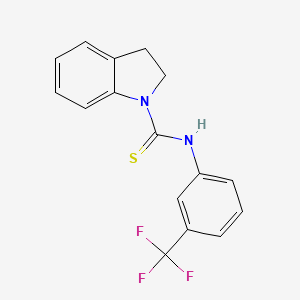
N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing at least two different elements. In this case, the elements are nitrogen (N) and carbon ©. The “4-Methylphenyl” indicates a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a methyl group (CH3) attached to the 4th carbon in the ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 1,2,4-triazole ring attached to a 4-methylphenyl group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
1,2,4-Triazoles can participate in various chemical reactions, particularly due to the presence of multiple nitrogen atoms in the ring. They can act as ligands in coordination chemistry, participate in cycloaddition reactions, and undergo various substitution reactions .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
N3-(4-Methylphenyl)-1H-1,2,4-triazole-3,5-diamine and its derivatives have been synthesized for various biological applications. A study highlighted the synthesis and biological evaluation of these derivatives, revealing significant antibacterial and antifungal activities against human pathogens. The compounds' structures were confirmed using IR and 1H NMR spectroscopy, and the in-vitro antibacterial and antifungal activities were assessed using the disc diffusion method (Mishra et al., 2009).
Anticancer Applications
In the realm of cancer research, 1-acyl-1H-[1,2,4]triazole-3,5-diamine analogues have been synthesized and identified as potent cyclin-dependent kinase (CDK) inhibitors. These compounds demonstrated significant inhibitory activities against CDK1 and CDK2 and inhibited cellular proliferation in various human tumor cells. Notably, a specific compound from this series exhibited effective in vivo anticancer properties in a human melanoma model (Lin et al., 2005).
Metal Complex Formation and Ligand Properties
The compound has also been investigated for its ability to form metal complexes. Research into 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole based ligands revealed dynamic behavior and protonation properties, with applications in metal complex formation involving ions like FeIII, Al3+, and VO2+. These studies provide insights into the compound's potential utility in coordination chemistry and material science (Stucky et al., 2008).
Chelating Properties and Crystal Structures
Furthermore, the chelating properties and crystal structures of This compound related compounds, such as 4-(p-methylphenyl)-3,5-bis(pyridin-2-yl)-1,2,4-triazole, have been explored. These studies revealed the compounds' coordination patterns and magnetic properties, contributing to our understanding of their potential applications in materials science and magnetic materials (Zhu et al., 2000).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. Without specific safety data for this compound, general precautions should include avoiding inhalation, ingestion, or direct skin contact .
Direcciones Futuras
The study of 1,2,4-triazole derivatives is a vibrant field, particularly in medicinal chemistry, where these compounds are often used as building blocks for the synthesis of more complex molecules. Future research could involve exploring the biological activity of this compound and its potential uses in medicine or other fields .
Propiedades
IUPAC Name |
3-N-(4-methylphenyl)-1H-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-2-4-7(5-3-6)11-9-12-8(10)13-14-9/h2-5H,1H3,(H4,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIHCSWIGABDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NNC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diendo-(3-Amino-bicyclo[2.2.1]hept-5-en-2-yl)-methanol hydrochloride](/img/structure/B2453228.png)






![2-[2-(3-Methoxy-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester](/img/structure/B2453238.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone](/img/structure/B2453243.png)
![4-[(3-chlorobenzyl)amino]quinazoline-2(1H)-thione](/img/structure/B2453244.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(2-thienylmethyl)ethanediamide](/img/structure/B2453245.png)
![N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2453246.png)
![1-(3-Chlorophenyl)-3-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]urea](/img/structure/B2453250.png)